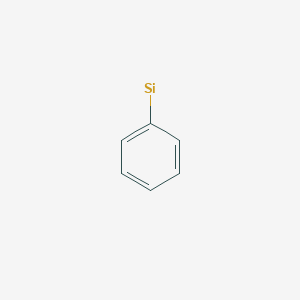

Phenylsilane

Übersicht

Beschreibung

Phenylsilane, also known as silylbenzene, is a colorless liquid and one of the simplest organosilanes with the chemical formula C₆H₅SiH₃. It is structurally related to toluene, with a silyl group replacing the methyl group. Both compounds have similar densities and boiling points due to these structural similarities .

Vorbereitungsmethoden

Phenylsilane is typically produced in two steps from tetraethoxysilane. In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride to afford this compound .

Synthetic Route:

- Phenylmagnesium bromide reacts with tetraethoxysilane: [ \text{PhMgBr} + \text{Si(OEt)}_4 \rightarrow \text{PhSi(OEt)}_3 + \text{MgBr(OEt)}_4 ]

- Reduction of phenyltriethoxysilane with lithium aluminum hydride: [ \text{PhSi(OEt)}_3 + 3 \text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + 3 \text{LiAl(OEt)}_4 ]

Analyse Chemischer Reaktionen

Phenylsilane undergoes various types of reactions, including reduction, hydrosilylation, and dehydroxylation.

-

Reduction: this compound can reduce tertiary phosphine oxides to the corresponding tertiary phosphine with retention of configuration . [ \text{P(CH}_3\text{)}_3\text{O} + \text{PhSiH}_3 \rightarrow \text{P(CH}_3\text{)}_3 + \text{PhSiH}_2\text{OH} ]

-

Hydrosilylation: this compound is used in the hydrosilylation of α,β-unsaturated carbonyl compounds to give allyl alcohols . [ \text{R}_2\text{C=CR-C(O)R’} + \text{PhSiH}_3 \rightarrow \text{R}_2\text{C-CH}_2\text{C(O)R’} ]

-

Dehydroxylation: this compound can be used in the dehydroxylation of tertiary aliphatic alcohols under mild reaction conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Phenylsilane as a Reducing Agent

this compound has been utilized effectively as a reducing agent in various chemical reactions. For instance, it has been employed in the desulfinylation of sulfinyl-substituted cyclopropylcarboxylates, converting them into corresponding alcohols with high regioselectivity under mild conditions. This reaction highlights this compound's ability to selectively target specific functional groups while maintaining the integrity of others .

Hydrosilylation Reactions

The silicon-hydrogen bond in this compound makes it a valuable reagent in hydrosilylation processes, which involve the addition of silanes across double bonds. This property is crucial for synthesizing complex organic molecules and modifying polymers . The hydrosilylation methodology allows for the incorporation of silicon into organic frameworks, enhancing the material properties of the resulting compounds.

Polymer Science

Synthesis of Polysiloxanes

this compound is integral to the synthesis of polysiloxanes, which are widely used in industrial applications due to their unique properties such as thermal stability and flexibility. The catalytic cross-dehydrocoupling polymerization of this compound with water has been shown to produce high molecular weight poly(phenylsilsesquioxane), which can be cast into films, making it suitable for coatings and sealants .

Modification of Polymer Resins

this compound acts as a coupling agent in advanced composites and coatings, improving adhesion between different material phases. It is used to modify polymer resins to enhance their thermal resistance and aging stability, thereby broadening their application scope in high-performance materials .

Pharmaceutical Applications

This compound serves as an intermediary in the synthesis of silicon-based pharmaceuticals. Its reactivity allows for the creation of complex drug molecules that require specific functional groups for biological activity. The compound's role in pharmaceutical research underscores its importance in developing new therapeutic agents .

Case Studies

Wirkmechanismus

Phenylsilane acts primarily as a hydride donor in its reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective source of hydride ions. This property allows this compound to participate in reduction reactions, where it donates a hydride ion to the substrate, facilitating the reduction process .

Vergleich Mit ähnlichen Verbindungen

Phenylsilane is structurally similar to other organosilanes, such as toluene and trimethylsilane. its unique properties as a hydride donor make it particularly useful in synthetic chemistry.

Toluene: Structurally similar but lacks the silicon-hydrogen bond, making it less reactive in hydride transfer reactions.

Trimethylsilane: Another organosilane, but with three methyl groups attached to silicon, it is less effective as a hydride donor compared to this compound.

This compound’s unique combination of a phenyl group and a silicon-hydrogen bond makes it a versatile reagent in various chemical transformations.

Biologische Aktivität

Phenylsilane (PhSiH₃) is a silane compound that has garnered attention in various fields of organic synthesis and catalysis due to its unique chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its applications in reduction reactions, desulfinylation processes, and its role as a reducing agent in metal-catalyzed reactions.

This compound is characterized by its ability to act as a hydride donor, making it valuable in reduction chemistry. Its structure consists of a phenyl group attached to a silicon atom, which contributes to its reactivity. The compound is stable under standard conditions but can release hydrogen gas when stored improperly or in the presence of certain catalysts.

1. Reduction Reactions

This compound has been extensively studied for its efficacy as a reductant in various organic transformations. For instance, it has been used in the biocatalytic reduction of ketones, where it demonstrated significant yields and enantioselectivity. A study highlighted that this compound, when used in conjunction with human carbonic anhydrase II (hCAII) in E. coli, achieved high yields (up to 95%) and excellent enantiomeric excess (e.e.) values (up to 99%) in the reduction of 4-acetylpyridine and acetophenones .

Table 1: Reduction of Ketones Using this compound

| Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 4-Acetylpyridine | 95 | 98 |

| Acetophenone | 89 | 91 |

| 4'-Chloroacetophenone | 100 | >99 |

| 1-Phenylbutane-1,3-dione | >99 | 98 |

The effectiveness of this compound as a hydride donor was also observed in metal-catalyzed radical hydrofunctionalization reactions. It was found that this compound could be substituted with isopropoxy(phenyl)silane to enhance the efficiency of these reactions, allowing for lower catalyst loadings and improved yields across various substrates .

2. Desulfinylation Processes

This compound has been identified as an effective reagent for desulfinylation reactions. In a study involving sulfinyl-substituted cyclopropylcarboxylates, this compound was utilized successfully to convert these compounds into corresponding alcohols while selectively removing sulfinyl groups . This reaction showcased the regioselectivity and stereoselectivity achievable with this compound under mild conditions.

Case Study: Desulfinylation Reaction

In the conversion of α-sulfinylcarbonyl compounds, this compound treatment led to selective desulfinylation rather than carbonyl group reduction. The study indicated that the presence of sulfinyl substituents significantly influenced the reaction pathway, highlighting this compound's versatility in synthetic applications.

Mechanistic Insights

The mechanism by which this compound operates often involves the formation of intermediates that facilitate hydride transfer. For example, in the context of ketone reductions catalyzed by hCAII, two potential pathways were proposed: one involving a ternary complex formation and another through stepwise mechanisms involving zinc hydrides . These insights into the mechanistic pathways enhance our understanding of how this compound can be effectively utilized in various chemical transformations.

Eigenschaften

InChI |

InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWOWXZSFTXJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870757 | |

| Record name | Benzene, silyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-53-1 | |

| Record name | Phenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, silyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, silyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EX7Q1UYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenylsilane?

A1: this compound has the molecular formula C6H5SiH3 and a molecular weight of 108.21 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include: - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H, 13C, and 29Si NMR provide valuable information about the structure and bonding in this compound. [, , , , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic Si-H stretching vibrations, which are important for understanding the reactivity of this compound. [, , , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives. [, , , ] - UV-Vis Spectroscopy: This technique is valuable for studying electronic transitions and characterizing the optical properties of this compound-containing polymers. [, , ]

Q3: How does the presence of this compound affect the properties of polystyrene?

A3: The incorporation of this compound into polystyrene can influence its thermal stability and mechanical properties, often increasing its char yield upon thermal degradation. [, , ]

Q4: What factors can impact the stability of this compound?

A4: this compound is sensitive to air and moisture, undergoing oxidation and hydrolysis reactions. Storage under inert atmosphere and the use of dry solvents are crucial for maintaining its stability. [, , ]

Q5: How does the incorporation of this compound into siloxane materials affect their properties?

A5: Oligothis compound, incorporated into siloxanes via hydrosilation and sol-gel processes, can modify the material's optical properties and introduce functionalities for further chemical modification. []

Q6: Can this compound participate in hydrosilylation reactions?

A6: Yes, this compound serves as a hydrosilylating agent in reactions catalyzed by transition metal complexes, facilitating the reduction of carbonyl groups in aldehydes and ketones. [, , ]

Q7: How does the choice of catalyst influence the outcome of this compound polymerization?

A7: Different catalysts can lead to variations in the molecular weight, tacticity (stereochemical arrangement), and linear-to-cyclic ratios of the resulting poly(phenylsilanes). [, , ]

Q8: Are there metal-free alternatives for activating this compound in catalytic reactions?

A8: Yes, organocatalysts like phosphines have shown promising activity in activating this compound for the reduction of benzaldehyde. The solvent's polarity significantly impacts these reactions. []

Q9: Have computational methods been applied to study this compound and its reactions?

A9: Yes, ab initio calculations provide insights into the electronic structure and conformational preferences of this compound, aiding in interpreting experimental spectroscopic data and understanding reaction mechanisms. [, , , ]

Q10: How do substituents on the phenyl ring affect the reactivity of this compound?

A10: Electron-withdrawing substituents on the phenyl ring generally enhance the migratory aptitude of the phenyl group in rearrangement reactions, influencing the product distribution. []

Q11: Are there strategies to enhance the stability of this compound?

A11: Storing this compound under inert atmosphere and using dry solvents during reactions are crucial for minimizing its degradation due to air and moisture sensitivity. [, , ]

Q12: What analytical methods are used to monitor this compound polymerization reactions?

A12: Gel Permeation Chromatography (GPC) is widely used to determine the molecular weight distribution of the resulting polymers. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.